4,4,5,5-Tetramethyl-2-(3-octylthiophen-2-yl)-1,3,2-dioxaborolane
Overview
Description
4,4,5,5-Tetramethyl-2-(3-octylthiophen-2-yl)-1,3,2-dioxaborolane is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiophene ring substituted with an octyl group and a dioxaborolane moiety. The presence of the boron atom in its structure makes it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(3-octylthiophen-2-yl)-1,3,2-dioxaborolane typically involves the reaction of 3-octylthiophene with a boron-containing reagent. One common method is the Miyaura borylation, where 3-octylthiophene is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production. Continuous flow reactors might be employed to enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(3-octylthiophen-2-yl)-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Substitution: The octyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Bases: Such as potassium carbonate or sodium hydroxide for substitution reactions.
Major Products
Biaryl Compounds: Formed in Suzuki-Miyaura reactions.
Sulfoxides and Sulfones: Formed in oxidation reactions.
Substituted Thiophenes: Formed in substitution reactions.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(3-octylthiophen-2-yl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Material Science: Employed in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Medicinal Chemistry: Investigated for its potential in drug discovery and development, particularly in the synthesis of bioactive molecules.
Catalysis: Used as a ligand in catalytic processes to enhance reaction efficiency and selectivity.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-(3-octylthiophen-2-yl)-1,3,2-dioxaborolane in cross-coupling reactions involves the formation of a palladium-boron complex. This complex facilitates the transfer of the boron-bound group to the palladium center, followed by reductive elimination to form the desired carbon-carbon bond. The thiophene ring and octyl group provide steric and electronic effects that influence the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane: Similar structure but with a phenyl group instead of an octylthiophene.
4,4,5,5-Tetramethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane: Lacks the octyl group, leading to different solubility and reactivity properties.
Uniqueness
4,4,5,5-Tetramethyl-2-(3-octylthiophen-2-yl)-1,3,2-dioxaborolane is unique due to the presence of the octyl group, which enhances its solubility in organic solvents and its compatibility with various reaction conditions. This makes it particularly valuable in the synthesis of organic electronic materials and complex organic molecules.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(3-octylthiophen-2-yl)-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31BO2S/c1-6-7-8-9-10-11-12-15-13-14-22-16(15)19-20-17(2,3)18(4,5)21-19/h13-14H,6-12H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGVDWQHOZUDLGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CS2)CCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31BO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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